Architecting 3D Chemical Space: A Technical Guide to 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride in Drug Discovery
Architecting 3D Chemical Space: A Technical Guide to 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride in Drug Discovery
Executive Summary: The Strategic Mandate to "Escape Flatland"
In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and metabolic liabilities[1]. As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I advocate for the strategic incorporation of sp³-rich spirocyclic scaffolds to navigate away from these pitfalls[2].
9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4) represents a highly versatile, dual-handle building block[3]. By fusing a tetrahydropyran ring with a piperidin-5-one core at a single quaternary spiro carbon, this scaffold provides exceptional three-dimensionality ( Fsp3=0.889 ). This whitepaper details the structural nuances, physicochemical advantages, and self-validating experimental workflows required to successfully deploy this compound in drug discovery programs.
Structural Elucidation & Physicochemical Profiling
Understanding the exact topology of 9-Oxa-2-azaspiro[5.5]undecan-5-one is critical for predicting its reactivity. The spiro[5.5]undecane framework consists of two orthogonal six-membered rings sharing the C6 spiro carbon:
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The Oxa-Ring (Tetrahydropyran): Oxygen is located at position 9. The ring is symmetrically attached to the spiro center at its 4-position.
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The Aza-Ring (Piperidinone): Nitrogen is located at position 2, and a ketone is located at position 5[4].
Crucially, the C5 ketone is directly adjacent to the C6 quaternary spiro carbon. This creates a neopentyl-like steric environment , which significantly dictates the causality of downstream functionalization choices (discussed in Section 5).
Quantitative Data Summary
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 2228154-93-4 | Unique identifier for the bench-stable hydrochloride salt[3]. |
| Molecular Formula | C₉H₁₆ClNO₂ | Represents the salt; requires neutralization prior to N-derivatization[3]. |
| Molecular Weight | 205.68 g/mol | Low MW allows for extensive functionalization without violating Lipinski's Rules. |
| Fsp3 (Free Base) | 0.889 (8 of 9 carbons) | Exceptionally high 3D character, driving aqueous solubility and preventing aggregation[1][2]. |
| H-Bond Donors/Acceptors | 1 / 3 | Optimal ratio for maintaining membrane permeability while providing target interaction vectors. |
| Topological Polar Surface Area | ~38 Ų | Highly permeable; excellent baseline for Central Nervous System (CNS) or oral targeting. |
Logical Rationale for Spirocyclic Integration
Replacing a flat aromatic ring (like a benzene or pyridine) with a spirocycle like 9-Oxa-2-azaspiro[5.5]undecan-5-one is not merely a structural tweak; it is a fundamental physicochemical upgrade[1][5]. The orthogonal projection of the two rings disrupts π-π stacking interactions that typically cause planar drugs to crystallize out of aqueous solutions or aggregate in biological assays. Furthermore, the lack of flat lipophilic surfaces reduces the likelihood of binding to the hERG channel or being rapidly oxidized by CYP450 enzymes[6].
Logical relationship between spirocyclic incorporation and property optimization.
Orthogonal Functionalization Strategy
The power of this specific building block lies in its two independent synthetic handles: the highly reactive secondary amine at C2 and the sterically hindered ketone at C5. This orthogonality allows medicinal chemists to rapidly generate diverse libraries by sequentially functionalizing each vector without requiring complex protecting group strategies[7][8].
Experimental workflow for orthogonal functionalization of the spiro scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent the waste of downstream reagents.
Protocol A: Liberation of the Free Base and N-Derivatization
Because the compound is supplied as a hydrochloride salt to ensure bench stability[3], it must be neutralized before the C2 nitrogen can act as a nucleophile in amide couplings or SNAr reactions.
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Dissolution: Suspend 1.0 mmol of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl in 10 mL of anhydrous Dichloromethane (DCM).
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Neutralization: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature until the solution becomes homogenous.
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Causality: The excess DIPEA not only liberates the secondary amine but also serves as the acid scavenger for the subsequent coupling step.
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Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the liberated secondary amine.
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Coupling: Add 1.1 mmol of the desired carboxylic acid and 1.2 mmol of HATU. Stir for 2 hours.
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Workup: Wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Reductive Amination at C5
Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) frequently fail at the C5 ketone. Experience dictates that the neopentyl-like steric shielding from the adjacent C6 quaternary spiro center prevents efficient imine formation. To overcome this, a strong Lewis acid must be employed to force the dehydration step.
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Imine Pre-formation: In a flame-dried flask, combine 1.0 mmol of the N-protected spiro-ketone, 1.2 mmol of the target primary amine, and 2.0 mmol of Titanium(IV) isopropoxide[Ti(OiPr)₄] in 5 mL of anhydrous THF.
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Activation: Stir at room temperature for 12–16 hours.
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Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the imine/enamine intermediate.
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Self-Validation Checkpoint (Critical): Pull a 5 µL aliquot, quench it in 100 µL of wet Acetonitrile, filter, and inject into the LC-MS. Do not proceed to reduction until the mass of the intermediate imine [M+H]+ is the dominant peak. If starting material remains, elevate the temperature to 50°C.
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Reduction: Once imine formation is validated, cool the reaction to 0°C and add 1.5 mmol of Sodium cyanoborohydride (NaBH₃CN) dissolved in 1 mL of Methanol. Stir for 4 hours, allowing it to warm to room temperature.
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Titanium Quench: Quench the reaction by adding 2 mL of 1M NaOH. A thick white precipitate (TiO₂) will form.
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Filtration: Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate. Extract the filtrate, dry, and purify via flash chromatography.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
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Zheng, Y., Tice, C. M., & Singh, S. B. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]
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Chiarparin, F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. URL:[Link]
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